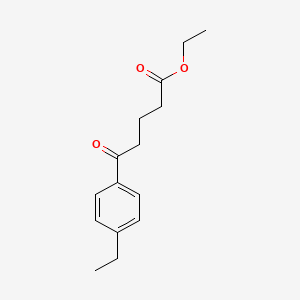

Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-12-8-10-13(11-9-12)14(16)6-5-7-15(17)18-4-2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVSSTIMWGUDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645756 | |

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-23-9 | |

| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Aryl-5-Oxovalerates: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The core structure of ethyl 5-aryl-5-oxovalerate consists of a valerate ethyl ester with a ketone at the 5-position, which is in turn attached to an aromatic ring. The properties of these compounds can be significantly modulated by the nature and position of substituents on the aryl group.

A summary of the physicochemical properties of several analogs of Ethyl 5-(4-ethylphenyl)-5-oxovalerate is presented in the table below. This data highlights the influence of different substituents on the phenyl ring on properties such as molecular weight and chemical formula.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5-(4-hexylphenyl)-5-oxovalerate | 138247-14-0 | C19H28O3 | 304.4 |

| Ethyl 5-(4-tert-butylphenyl)-5-oxovalerate | 101577-33-7 | C17H24O3 | 276.37 |

| Ethyl 5-(4-n-butylphenyl)-5-oxovalerate | 138247-13-9 | C17H24O3 | 276.37 |

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Not Available | C14H18O4 | 250.29 |

| Ethyl 5-(4-nitrophenyl)-5-oxovalerate | 898777-59-8 | C13H15NO5 | 265.26 |

| Ethyl 5-oxo-5-[(4-pyrrolidinomethyl)phenyl]valerate | 898777-10-1 | C18H25NO3 | 303.4 |

| Ethyl 5-[3,4-(ethylenedioxy)phenyl]-5-oxovalerate | 951889-34-2 | C15H18O5 | 278.3 |

The general chemical structure of Ethyl 5-Aryl-5-Oxovalerates can be visualized as follows:

Figure 1: General structure of Ethyl 5-Aryl-5-Oxovalerate.

Synthesis Protocols

The synthesis of ethyl 5-aryl-5-oxovalerates can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of a substituted benzene with glutaric anhydride, followed by esterification.

Step 1: Friedel-Crafts Acylation

This step involves the reaction of a substituted benzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding 5-aryl-5-oxovaleric acid.

-

Materials:

-

Substituted benzene (e.g., ethylbenzene)

-

Glutaric anhydride

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzene and glutaric anhydride in anhydrous DCM.

-

Cool the mixture in an ice bath.

-

Slowly add AlCl₃ portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude 5-aryl-5-oxovaleric acid.

-

Step 2: Esterification

The crude 5-aryl-5-oxovaleric acid is then esterified to the corresponding ethyl ester.

-

Materials:

-

Crude 5-aryl-5-oxovaleric acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

Dissolve the crude 5-aryl-5-oxovaleric acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-aryl-5-oxovalerate.

-

The following diagram illustrates the general workflow for the synthesis of Ethyl 5-Aryl-5-Oxovalerates.

Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate from 4-ethylbenzene

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate from 4-Ethylbenzene

Introduction

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is a keto-ester that holds potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring an aromatic ketone and an ethyl ester, provides multiple points for further functionalization. This guide provides a comprehensive, two-step synthetic pathway starting from the readily available industrial chemical, 4-ethylbenzene. The synthesis involves a Friedel-Crafts acylation followed by a Fischer esterification, two cornerstone reactions in organic chemistry. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the practical execution of the synthesis for researchers and drug development professionals.

Part 1: Synthesis of the Intermediate: 4-(4-Ethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The initial step in the synthesis is the introduction of a four-carbon chain onto the 4-ethylbenzene ring. This is achieved through a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic compounds.[1][2]

Reaction Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1][3] In this specific synthesis, succinic anhydride is used as the acylating agent, and a Lewis acid, typically aluminum chloride (AlCl₃), serves as the catalyst. The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with succinic anhydride to generate a highly reactive electrophile, the acylium ion.[1][2][3] This ion is resonance-stabilized.

-

Electrophilic Attack: The π-electron system of the 4-ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[1][4] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[2][4] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the ketone product.

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting acyl group is deactivating, which prevents further substitution reactions on the aromatic ring, thus avoiding poly-acylation products.[1][3][4]

Sources

Ethyl 5-(4-ethylphenyl)-5-oxovalerate: A Versatile Keto-Ester Building Block for Modern Organic Synthesis

An In-depth Technical Guide

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic importance of versatile building blocks cannot be overstated. These molecules, endowed with multiple, orthogonally reactive functional groups, serve as pivotal starting points for the efficient construction of complex molecular architectures. Ethyl 5-(4-ethylphenyl)-5-oxovalerate is a prime exemplar of such a scaffold. Its structure, featuring an aromatic ketone and an aliphatic ethyl ester, offers two distinct handles for chemical manipulation, enabling a divergent and modular approach to the synthesis of a wide array of target molecules.

This technical guide provides an in-depth exploration of Ethyl 5-(4-ethylphenyl)-5-oxovalerate, from its rational synthesis to its application as a key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate its synthetic potential in constructing valuable heterocyclic systems and other advanced intermediates. This document is intended for researchers, medicinal chemists, and process development scientists who require robust and reliable synthetic tools to accelerate their research programs.

I. Synthesis and Characterization

The most direct and industrially scalable method for preparing Ethyl 5-(4-ethylphenyl)-5-oxovalerate is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction provides a reliable means of installing an acyl group onto an aromatic ring.[1]

The Synthetic Rationale: Friedel-Crafts Acylation

The reaction involves the acylation of ethylbenzene with an appropriate derivative of glutaric acid. The logical choice for the acylating agent is ethyl 5-chloro-5-oxopentanoate (the mono-acid chloride of mono-ethyl glutarate). This reagent is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[3] The acylium ion then acts as the electrophile, attacking the electron-rich ethylbenzene ring. The ethyl group on the benzene ring is an ortho-, para-director; due to steric hindrance, the acylation occurs predominantly at the para-position, yielding the desired product with high regioselectivity. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution; the product ketone is less reactive than the starting material, effectively preventing a second acylation event.[1]

Experimental Protocol: Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Materials:

-

Ethylbenzene (anhydrous)

-

Ethyl 5-chloro-5-oxopentanoate

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition: Add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dropwise to the AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex will be observed.

-

Aromatic Substrate Addition: To this mixture, add anhydrous ethylbenzene (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (a highly exothermic process). Stir until all solids have dissolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-(4-ethylphenyl)-5-oxovalerate as a liquid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods. While specific data for this exact molecule is proprietary, the expected spectral characteristics, based on analogous structures, are provided below.[4]

| Property | Expected Data |

| ¹H NMR | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), 4.1 (q, 2H, -OCH₂CH₃), 3.0 (t, 2H, -COCH₂-), 2.7 (q, 2H, Ar-CH₂CH₃), 2.4 (t, 2H, -CH₂COOEt), 2.0 (quint, 2H, -COCH₂CH₂-), 1.2 (t, 3H, Ar-CH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~199 (Ar-C=O), ~173 (-COOEt), ~150 (Ar-C ipso to ethyl), ~135 (Ar-C ipso to acyl), ~128 (Ar-CH), ~127 (Ar-CH), ~60 (-OCH₂-), ~38 (-COCH₂-), ~33 (-CH₂COOEt), ~29 (Ar-CH₂-), ~23 (-COCH₂CH₂-), ~15 (Ar-CH₂CH₃), ~14 (-OCH₂CH₃). |

| IR (cm⁻¹) | ~1730 (C=O, ester), ~1685 (C=O, aryl ketone), ~1605 (C=C, aromatic), ~1215 (C-O, ester stretch). |

| Mass Spec (ESI) | [M+H]⁺, [M+Na]⁺ corresponding to C₁₅H₂₀O₃. |

II. Applications as a Synthetic Building Block

The true utility of Ethyl 5-(4-ethylphenyl)-5-oxovalerate lies in the selective manipulation of its ketone and ester functionalities. This dual reactivity allows for its incorporation into a vast range of more complex molecules, particularly heterocyclic scaffolds of high interest in medicinal chemistry.[5][6][7][8]

Visualization of Synthetic Pathways

The following diagram illustrates the primary reaction pathways accessible from this building block.

Caption: Key synthetic transformations of Ethyl 5-(4-ethylphenyl)-5-oxovalerate.

Case Study: Synthesis of a Dihydropyrimidinone Core

The 1,5-ketoester moiety is an ideal precursor for the synthesis of pyrimidine-type heterocycles, which are privileged structures in pharmaceutical chemistry. For instance, it can undergo condensation with urea or thiourea in a reaction analogous to the Biginelli reaction to form dihydropyrimidinones.

Rationale: This reaction leverages the reactivity of both the ketone and the ester (or its derived β-ketoester form). Under acidic or basic conditions, urea can act as a dinucleophile, condensing with the ketone and a reactive methylene group alpha to the ester to form the stable six-membered heterocyclic ring. Such scaffolds are core to drugs with a wide range of activities.[4][9]

Experimental Protocol: Synthesis of an Exemplar Pyrimidinone

Materials:

-

Ethyl 5-(4-ethylphenyl)-5-oxovalerate

-

Urea

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-(4-ethylphenyl)-5-oxovalerate (1.0 equivalent) and urea (1.5 equivalents) in absolute ethanol.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid until pH ~7.

-

Precipitation: Pour the neutralized mixture into cold water. The dihydropyrimidinone product should precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification: Dry the solid in a vacuum oven. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure product.

Workflow for Pyrimidinone Synthesis

Caption: Step-by-step workflow for the synthesis of a pyrimidinone derivative.

III. Conclusion and Future Outlook

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is a powerful and versatile building block whose value is derived from its straightforward synthesis and the orthogonal reactivity of its constituent functional groups. The ability to selectively target the ketone or the ester, or to use them in tandem for cyclization reactions, makes it an invaluable starting material for creating diverse molecular libraries. Its application in the construction of medicinally relevant heterocyclic cores, such as pyrimidines, highlights its strategic importance for drug development professionals. As the demand for novel and complex chemical entities continues to grow, the role of well-designed, bifunctional building blocks like Ethyl 5-(4-ethylphenyl)-5-oxovalerate will only become more critical in enabling the next generation of chemical innovation.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. Friedel–Crafts Acylation Reactions Using Esters | Request PDF. Available from: [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]

-

PMC. Friedel-Crafts Acylation with Amides. Available from: [Link]

-

PubChem. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Available from: [Link]

-

PubChemLite. Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

-

Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Available from: [Link]

-

Bangladesh Journals Online. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Available from: [Link]

-

PMC. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Available from: [Link]

-

ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 5-Bromovalerate: A Versatile Building Block for Organic Synthesis. Available from: [Link]

-

PMC. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

-

Der Pharma Chemica. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Available from: [Link]

- Google Patents. Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]

- 9. asianpubs.org [asianpubs.org]

Discovery and history of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

An In-depth Technical Guide to the Synthesis and Historical Context of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is a keto-ester of interest in synthetic organic chemistry, particularly as a potential building block in medicinal chemistry and materials science. While specific literature detailing the discovery and history of this exact molecule is not prominent, its synthesis is rooted in fundamental and historically significant organic reactions. This guide provides a comprehensive overview of the plausible synthetic pathway for Ethyl 5-(4-ethylphenyl)-5-oxovalerate, grounded in the principles of Friedel-Crafts acylation and Fischer esterification. By examining the history and mechanisms of these core reactions, we can infer the logical development and significance of this and related compounds. This document serves as a technical resource, offering detailed experimental protocols, mechanistic insights, and a discussion of the compound's potential applications.

Introduction: The Significance of Aryl Keto-Esters

Aryl keto-esters, such as Ethyl 5-(4-ethylphenyl)-5-oxovalerate, are a class of organic compounds characterized by an aromatic ring, a ketone functional group, and an ester functional group separated by an aliphatic chain. This unique combination of functionalities makes them versatile intermediates in the synthesis of more complex molecules. The ketone and ester groups offer multiple reaction sites for derivatization, allowing for the construction of diverse molecular architectures, including heterocyclic compounds and long-chain substituted aromatic compounds. These downstream products often have applications in pharmaceuticals, agrochemicals, and material science. The 4-ethylphenyl moiety, in particular, can be a key structural motif in compounds designed to interact with biological targets.

Historical Context: The Pillars of Synthesis

The synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate is conceptually based on two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and Fischer esterification.

The Friedel-Crafts Acylation: A Gateway to Aryl Ketones

In 1877, Charles Friedel and James Crafts discovered a method to attach substituents to an aromatic ring, a reaction that now bears their names.[1][2] The Friedel-Crafts acylation specifically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[3][4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[6][7][8]

A key advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, which prevents multiple acylations from occurring.[2][7] This selectivity is crucial for the synthesis of well-defined products.

Fischer Esterification: A Classic Transformation

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as Fischer esterification.[9][10] This equilibrium-driven reaction is a fundamental transformation taught in introductory organic chemistry and remains a widely used method for the synthesis of esters.[11][12] The reaction's efficiency can be enhanced by using a large excess of the alcohol or by removing water as it is formed.[9][10]

Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

The most logical and established route to synthesize Ethyl 5-(4-ethylphenyl)-5-oxovalerate involves a two-step process:

-

Friedel-Crafts Acylation: The reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 5-(4-ethylphenyl)-5-oxovaleric acid.

-

Fischer Esterification: The subsequent esterification of 5-(4-ethylphenyl)-5-oxovaleric acid with ethanol to yield the target compound.

Step 1: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid (CAS 34670-04-7)

This step is a classic example of a Friedel-Crafts acylation using an acid anhydride.[13][14][15]

Reaction:

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Reagent Addition: A solution of succinic anhydride and ethylbenzene in the same solvent is added dropwise to the stirred suspension of AlCl₃ at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-(4-ethylphenyl)-5-oxovaleric acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of water and ethanol).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous reagents is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the succinic anhydride, making it a more potent electrophile for the aromatic ring to attack.

-

Controlled Temperature: The initial low temperature during the addition of reagents helps to control the exothermic reaction and prevent side reactions. Subsequent heating provides the necessary activation energy for the reaction to go to completion.

-

Acidic Workup: The addition of ice and hydrochloric acid is necessary to hydrolyze the aluminum complex formed between the catalyst and the ketone product, liberating the desired keto-acid.

Diagram of Reaction Workflow:

Caption: Workflow for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Step 2: Fischer Esterification to Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Reaction:

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 5-(4-ethylphenyl)-5-oxovaleric acid and a large excess of absolute ethanol, which also serves as the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.

-

Reaction Progression: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl ester. The product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using ethanol as the solvent drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Heating to Reflux: This provides the necessary energy to overcome the activation barrier of the reaction and increases the reaction rate.

-

Neutralization: The sodium bicarbonate wash is essential to remove the acid catalyst, which could otherwise catalyze the reverse reaction (hydrolysis) during storage or further processing.

Diagram of Reaction Mechanism:

Caption: Mechanism of the Fischer esterification of 5-(4-ethylphenyl)-5-oxovaleric acid.

Physicochemical Properties and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 300 °C (at atmospheric pressure) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); insoluble in water. |

| ¹H NMR | Signals expected for the ethyl group of the ester, the ethyl group on the phenyl ring, the aromatic protons, and the methylene protons of the valerate chain. |

| ¹³C NMR | Signals expected for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester groups. |

Applications and Research Significance

Ethyl 5-(4-ethylphenyl)-5-oxovalerate, as a functionalized building block, holds potential in several areas of chemical research and development:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel therapeutic agents. The keto-ester functionality allows for the introduction of various pharmacophores, and the lipophilic 4-ethylphenyl group can be important for receptor binding.

-

Agrochemicals: Similar to other keto-esters, it could be a precursor for the synthesis of new pesticides and herbicides.

-

Materials Science: The aromatic and carbonyl functionalities suggest potential use in the development of new polymers and organic materials with specific electronic or physical properties.

Diagram of Potential Synthetic Utility:

Caption: Potential applications of Ethyl 5-(4-ethylphenyl)-5-oxovalerate.

Conclusion

While the specific "discovery" of Ethyl 5-(4-ethylphenyl)-5-oxovalerate may not be a singular historical event, its existence and synthesis are a direct consequence of the foundational principles of organic chemistry laid down by pioneers like Friedel, Crafts, and Fischer. This guide has provided a comprehensive technical overview of its plausible synthesis, grounded in these well-established and reliable reactions. The detailed protocols and mechanistic discussions offer valuable insights for researchers and scientists working in synthetic chemistry. The potential of this and related aryl keto-esters as versatile intermediates underscores the continuing importance of fundamental organic reactions in modern drug discovery and materials science.

References

-

Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 84 , 1392-1395. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Deng, H., et al. (2014). Friedel-Crafts acylation with amides. Organic letters, 16 (14), 3652–3655. [Link]

-

Chem Simplied. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

- 1. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 14. 5-(4-Ethylphenyl)-5-oxovaleric acid | CAS 34670-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. 5-(4-Ethylphenyl)-5-oxovaleric acid | 34670-04-7 [sigmaaldrich.com]

Theoretical and Computational Studies of Oxovalerate Esters: A Technical Guide for Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of oxovalerate esters (keto-pentanoates), focusing on their theoretical modeling and computational characterization. While often associated with bio-based platforms, these molecules possess distinct electrophilic centers and metabolic relevance critical to pharmaceutical sciences—specifically in prodrug design , metabolic intermediate tracking , and heterocyclic synthesis .

We categorize the "oxovalerate" class into three regioisomers, each presenting unique computational challenges and pharmacological applications:

- -Keto (2-oxovalerate): Isoleucine metabolite and biomarker.[1][2]

- -Keto (3-oxovalerate): Scaffold for Hantzsch synthesis of dihydropyridines.

- -Keto (4-oxovalerate/Levulinate): Cleavable protecting group and prodrug linker.

Part 1: Electronic Structure & Conformational Landscapes

Density Functional Theory (DFT) Benchmarking

The accurate prediction of oxovalerate reactivity relies on selecting appropriate exchange-correlation functionals. For these flexible esters, capturing long-range dispersion interactions and intramolecular hydrogen bonding is non-negotiable.

-

Recommended Level of Theory: M06-2X/6-311++G(d,p) or ωB97X-D/def2-TZVP.

-

Rationale: Standard functionals like B3LYP often fail to accurately model the reaction barrier heights for ester hydrolysis and the weak intramolecular interactions in

-keto enol tautomers.

-

-

Key Electronic Features:

-

2-Oxovalerate: Exhibits a strong dipole-dipole repulsion between the

-carbonyl and the ester carbonyl, forcing a twisted conformation (dihedral angle -

3-Oxovalerate: The computational challenge here is tautomeric equilibrium . In non-polar solvents (modeled via PCM), the Z-enol form is stabilized by a six-membered intramolecular hydrogen bond.

-

4-Oxovalerate: Lacks conjugation between ketones. The flexibility of the ethylene bridge (

) requires conformational sampling (e.g., Monte Carlo or metadynamics) to identify the global minimum, which often involves a folded "pseudo-cyclic" state precursor to lactonization.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions driving stability.

-

Protocol: Perform NBO 6.0 analysis on optimized geometries.

-

Critical Insight: In 2-oxovalerates, look for the

delocalization. The overlap energy (

Part 2: Reactivity & Hydrolysis Mechanisms

For drug developers, the stability of the ester bond determines the half-life of a prodrug. Computational modeling of hydrolysis profiles is essential.

Comparative Hydrolysis Pathways

The position of the oxo group drastically alters the hydrolysis mechanism and energy barriers.

-

-Keto (2-Oxo):

- -keto group often precedes ester hydrolysis, forming a gem-diol intermediate.

-

Computational Finding: Transition state (TS) calculations show a lowered activation energy (

) compared to simple aliphatic esters due to inductive electron withdrawal by the

-

-Keto (4-Oxo):

-

Mechanism:[3][4][5][6][7][8][9] Intramolecular Cyclization. The ketone oxygen can attack the ester carbonyl, leading to

-valerolactone (GVL) formation under acidic conditions. -

Significance: This is a self-immolative pathway. If used as a linker, the drug release rate depends on pH-dependent cyclization kinetics.

-

Visualization of Reaction Logic

The following diagram illustrates the divergent stability profiles modeled in silico.

Figure 1: Divergent hydrolysis pathways for

Part 3: Solvation & Molecular Dynamics (MD)

Static QM calculations must be supplemented with MD simulations to understand behavior in biological fluids.

Solvation Models

-

Implicit Solvation: Use the SMD (Solvation Model based on Density) for calculating

. It parametrizes non-electrostatic terms (cavitation, dispersion) better than standard PCM, crucial for the amphiphilic oxovalerate chain. -

Explicit Solvation: For interaction with enzyme active sites (e.g., esterases), explicit water molecules are required to bridge the catalytic triad (Ser-His-Asp) and the oxovalerate carbonyl.

Lipophilicity & Membrane Permeability

Oxovalerates are often used to mask polar carboxyl groups.

-

Workflow:

-

Generate conformational ensemble (MD, 10 ns, OPLS4 force field).

-

Calculate solvent-accessible surface area (SASA) for polar vs. non-polar regions.

-

Compute

using QM-derived charge density (e.g., COSMO-RS).

-

-

Insight: 3-oxovalerates show variable lipophilicity dependent on the keto-enol ratio, which is solvent-dependent. QM/MM approaches are often necessary to predict the correct tautomer ratio in a lipid bilayer environment.

Part 4: Computational Workflow for Drug Design

To integrate these studies into a drug development pipeline, follow this validated workflow.

Protocol: Stability Prediction

-

Geometry Optimization: DFT B3LYP/6-311++G(d,p) in vacuum.

-

Solvent Correction: Single-point energy at M06-2X/def2-TZVP with SMD (Water/Octanol).

-

TS Search: Locate transition states for hydrolysis (OH- attack) or intramolecular cyclization.

-

Rate Calculation: Apply Transition State Theory (TST):

Compare

Workflow Diagram

Figure 2: Computational pipeline for evaluating oxovalerate ester stability and physicochemical properties.

References

-

Quantum Chemical Calculation of 2-Oxovaleric Acid Esters Title: Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester Source: Journal of Pharmaceutical Negative Results (2022) URL:[Link]

-

Mechanistic Studies of Levulinate (4-Oxovalerate) Cyclization Title: Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study Source: RSC Advances (2014) URL:[Link]

-

MOF-Catalyzed Conversion of Levulinates Title: Computational Mechanism of Methyl Levulinate Conversion to γ-Valerolactone on UiO-66 Metal Organic Frameworks Source: ACS Sustainable Chemistry & Engineering (2022) URL:[Link]

-

PubChem Compound Summary: Ethyl 2-oxovalerate Title: Ethyl 2-oxovalerate | C7H12O3 | CID 123521 Source:[10] PubChem URL:[10][11][12][Link]

-

Molecular Dynamics of Ester-Based Drug Delivery Title: Molecular Dynamics Simulations Elucidate the Molecular Organization of Poly(beta-amino ester) Based Polyplexes for siRNA Delivery Source: Nano Letters (2021) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Computational Mechanism of Methyl Levulinate Conversion to γ-Valerolactone on UiO-66 Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small ester combustion chemistry: Computational kinetics and experimental study of methyl acetate and ethyl acetate [cpc.kaust.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Dynamics Simulations Elucidate the Molecular Organization of Poly(beta-amino ester) Based Polyplexes for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 3-oxovalerate | C6H10O3 | CID 121699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(4-ethylphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 5-(4-ethylphenyl)-5-oxovalerate, a keto-ester of interest in synthetic and medicinal chemistry. By detailing its chemical properties, synthesis, and potential applications, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Core Molecular Attributes

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is an aromatic keto-ester characterized by a central valerate backbone, functionalized with a terminal ethyl ester and a 4-ethylphenyl ketone moiety.

Molecular Formula and Weight

The molecular formula and weight of Ethyl 5-(4-ethylphenyl)-5-oxovalerate have been determined based on its carboxylic acid precursor, 5-(4-ethylphenyl)-5-oxovaleric acid.[1]

| Attribute | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

The molecular formula is derived by the addition of an ethyl group (C₂H₅) and the removal of a hydrogen atom from the corresponding carboxylic acid, 5-(4-ethylphenyl)-5-oxovaleric acid (C₁₃H₁₆O₃).[1]

Synthesis and Methodologies

The synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate is typically achieved through the esterification of its carboxylic acid precursor, 5-(4-ethylphenyl)-5-oxovaleric acid.

Experimental Protocol: Fischer Esterification

A standard and reliable method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mole equivalent of 5-(4-ethylphenyl)-5-oxovaleric acid in an excess of absolute ethanol (approximately 5-10 mole equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 5-(4-ethylphenyl)-5-oxovalerate.

Caption: Fischer Esterification Workflow

Potential Applications in Drug Development

While specific research on Ethyl 5-(4-ethylphenyl)-5-oxovalerate is not extensively published, its structural motifs are present in molecules with known biological activities. Compounds featuring a keto-ester and a lipophilic phenyl group have been investigated as potential intermediates in medicinal chemistry.[2]

The 5-oxovalerate structure is a component of molecules that have been explored for their antagonist activity at the 5-oxo-ETE receptor (OXE-R), which is implicated in inflammatory diseases such as asthma.[2] This makes Ethyl 5-(4-ethylphenyl)-5-oxovalerate a valuable precursor for the synthesis of novel compounds aimed at modulating inflammatory pathways.

Physicochemical and Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl group, the phenyl ring with its characteristic substitution pattern, and the valerate backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ester and ketone carbonyl groups.

Safety and Handling

As with any laboratory chemical, Ethyl 5-(4-ethylphenyl)-5-oxovalerate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety and hazard information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds until a specific one for this molecule becomes available.

References

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Abstract & Utility

This application note details a robust, two-step protocol for the synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate , a critical keto-ester intermediate. This scaffold is frequently utilized in the development of SGLT2 inhibitors, metabolic modulators, and fine chemical building blocks. The method employs a regioselective Friedel-Crafts acylation followed by a high-yield Fischer esterification. Unlike generic textbook procedures, this guide addresses specific scale-up challenges, including aluminum chloride quenching exotherms and regioisomer control.

Retrosynthetic Logic & Strategy

The synthesis is designed around Atom Economy and Regiocontrol .

-

Disconnection: The C5-aryl bond is the most logical disconnection point, suggesting a Friedel-Crafts acylation.

-

Reagent Selection: Glutaric anhydride is selected over glutaryl chloride. While the acid chloride is more reactive, the anhydride provides a cleaner mono-acylation profile and is more stable for storage.

-

Substrate: Ethylbenzene is used as the nucleophile. The ethyl group is an ortho/para director. However, due to the steric bulk of the incoming glutaric anhydride-AlCl

complex, the para isomer is favored (>95%), minimizing the need for difficult isomer separations.

Reaction Pathway (Graphviz)

Figure 1: Synthetic pathway from commodity starting materials to the target keto-ester.[1]

Experimental Protocol

Step 1: Synthesis of 5-(4-ethylphenyl)-5-oxovaleric acid

Reaction Type: Friedel-Crafts Acylation Scale: 50 mmol basis

Reagents & Materials

-

Ethylbenzene (Substrate): 5.3 g (50 mmol)

-

Glutaric Anhydride (Electrophile): 6.3 g (55 mmol, 1.1 eq)

-

Aluminum Chloride (AlCl

, Anhydrous): 14.7 g (110 mmol, 2.2 eq) -

Dichloromethane (DCM): 100 mL (Anhydrous)

-

HCl (conc.) and Ice for quenching.

Procedure

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a CaCl

drying tube (or N -

Lewis Acid Activation: Charge the flask with Glutaric Anhydride (6.3 g) and dry DCM (60 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add AlCl

(14.7 g) portion-wise over 15 minutes. Caution: Exothermic. Ensure internal temperature remains <10°C. Stir for 20 minutes until a homogeneous complex forms. -

Substrate Addition: Mix Ethylbenzene (5.3 g) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0-5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of ethylbenzene and the appearance of a polar spot (Acid).

-

-

Quench (Critical Step): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 30 mL conc. HCl .

-

Why? This breaks the strong Aluminum-Product complex.

-

-

Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers.

-

Extraction Purification:

-

Extract the organic layer with 10% NaOH (3 x 40 mL). The product (Acid) moves to the aqueous phase; unreacted ethylbenzene stays in DCM.

-

Discard the DCM layer.

-

Acidify the aqueous NaOH layer with 6M HCl to pH 1. The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Typical Yield: 8.8 – 9.9 g (80–90%).

-

Step 2: Esterification to Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Reaction Type: Acid-Catalyzed Fischer Esterification

Reagents

-

Intermediate Acid (from Step 1): 8.8 g (40 mmol)

-

Ethanol (Absolute): 80 mL (Solvent & Reagent)

-

Sulfuric Acid (H

SO

Procedure

-

Setup: 250 mL round-bottom flask with a reflux condenser.

-

Reaction: Dissolve the Acid (8.8 g) in Ethanol (80 mL). Add H

SO -

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Workup: Concentrate the mixture on a rotary evaporator to remove approx. 80% of the ethanol.

-

Neutralization: Dilute the residue with Ethyl Acetate (100 mL) and wash with Saturated NaHCO

(2 x 50 mL) to remove trace acid. -

Drying: Wash with Brine (50 mL), dry over anhydrous Na

SO -

Purification: The crude oil is typically >95% pure. For analytical grade, purify via flash column chromatography (Hexanes:EtOAc 9:1).

Process Logic & Troubleshooting (Graphviz)

Figure 2: Purification logic relying on the acidic nature of the intermediate to remove non-polar byproducts.

Analytical Validation

The following data confirms the structure of the final ester.

Table 1: Predicted NMR Characterization Data

| Nuclei | Shift ( | Multiplicity | Integration | Assignment |

| 7.90 | Doublet ( | 2H | Ar-H (ortho to C=O) | |

| 7.28 | Doublet ( | 2H | Ar-H (meta to C=O) | |

| 4.12 | Quartet ( | 2H | O-CH | |

| 2.98 | Triplet ( | 2H | Ar-C(=O)-CH | |

| 2.70 | Quartet ( | 2H | Ar-CH | |

| 2.41 | Triplet ( | 2H | -CH | |

| 2.05 | Quintet | 2H | -CH | |

| 1.25 | Triplet ( | 3H | Ar-CH | |

| 1.23 | Triplet ( | 3H | O-CH |

Critical Quality Attributes (CQA)

-

Appearance: Colorless to pale yellow oil.

-

Regioisomer Purity: The ortho isomer is the main impurity. In the

H NMR, look for a shift in the aromatic region (asymmetry/complex splitting) to detect ortho contamination. The para substitution pattern yields a clean AA'BB' system (two distinct doublets).

References

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts conditions).

-

Otera, J. Esterification: Methods, Reactions, and Applications. Wiley-VCH, 2003. (Authoritative text on esterification kinetics).

-

Santa Cruz Biotechnology. 5-(4-Ethylphenyl)-5-oxovaleric acid Product Data. (Confirms stability and existence of the acid intermediate).

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Acylium ion formation).[2][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst [mdpi.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. m.youtube.com [m.youtube.com]

Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Abstract: This comprehensive guide provides detailed analytical procedures for the quantitative and qualitative analysis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate, a key intermediate in various synthetic applications. We present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine purity and assay determination, and a Gas Chromatography (GC) method with Flame Ionization (FID) and Mass Spectrometric (MS) detection for assessing volatile impurities and providing definitive structural confirmation. This document is intended for researchers, quality control analysts, and drug development professionals requiring reliable analytical techniques for this compound.

Introduction to Ethyl 5-(4-ethylphenyl)-5-oxovalerate

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is an organic compound characterized by a keto-ester functional group and a substituted aromatic ring. Its structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for determining its purity, quantifying it in reaction mixtures, and identifying any related impurities or degradation products, which is essential for ensuring the quality and consistency of final products.

The choice between HPLC and GC is dictated by the analytical objective. HPLC is ideal for non-volatile or thermally sensitive compounds, making it perfect for potency assays and purity profiles.[1] GC is the method of choice for analyzing volatile organic compounds and offers high resolution for separating closely related substances.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method employs reversed-phase HPLC, which separates compounds based on their hydrophobicity.[1] Ethyl 5-(4-ethylphenyl)-5-oxovalerate, being a moderately polar molecule due to its ester and ketone functionalities combined with a non-polar ethylphenyl group, is well-retained on a non-polar stationary phase like C18. A mobile phase consisting of a polar organic solvent (acetonitrile) and an aqueous buffer is used to elute the analyte. The aromatic ketone structure of the analyte contains a chromophore that strongly absorbs UV light, allowing for sensitive and specific detection. A gradient elution is chosen to ensure a sharp peak shape and efficiently elute any potential impurities with different polarities in a reasonable timeframe.

Instrumentation and Materials

-

System: An Agilent 1120 Compact LC system or equivalent, equipped with a gradient pump, degasser, autosampler, thermostatted column compartment, and a variable wavelength UV detector.[4]

-

Column: Agilent TC-C18(2), 4.6 x 250 mm, 5 µm, or equivalent reversed-phase C18 column.

-

Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate (analytical grade).

-

Reference Standard: Ethyl 5-(4-ethylphenyl)-5-oxovalerate, >98% purity.

Detailed Experimental Protocol

2.3.1 Preparation of Solutions

-

Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to achieve a final nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.[4]

2.3.2 Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent TC-C18(2), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH 3.0; B: Acetonitrile |

| Gradient | 0 min: 50% B; 10 min: 80% B; 12 min: 80% B; 12.1 min: 50% B; 15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

HPLC Workflow Diagram

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the system's performance must be verified before analysis.[5]

-

System Suitability Criteria:

-

Tailing Factor: ≤ 2.0 for the Ethyl 5-(4-ethylphenyl)-5-oxovalerate peak.

-

Theoretical Plates: ≥ 2000.

-

Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time from five replicate injections of the working standard.

-

-

Method Validation (Summary): The method should be validated according to ICH guidelines, demonstrating specificity, linearity (e.g., over a range of 25-150 µg/mL), accuracy (recovery studies), and precision (repeatability and intermediate precision).

Gas Chromatography with FID/MS Detection (GC-FID/MS)

Principle and Rationale

This GC method is designed to separate and quantify Ethyl 5-(4-ethylphenyl)-5-oxovalerate and any related volatile or semi-volatile impurities. The sample is vaporized in a heated inlet and carried by an inert gas (helium) through a capillary column.[2] The column's stationary phase, a 5% phenyl polysiloxane, is chosen for its excellent selectivity towards aromatic compounds and its robust, general-purpose nature.[3][6] A temperature gradient is applied to the oven to ensure that compounds with different boiling points are separated effectively.

For quantification, a Flame Ionization Detector (FID) is used, which provides a response proportional to the mass of carbon atoms, making it ideal for assaying organic compounds.[2] For definitive identification of the main peak and any impurities, a Mass Spectrometer (MS) detector is used, which fragments the molecules and provides a unique mass spectrum, acting as a chemical fingerprint.

Instrumentation and Materials

-

System: A GC system (e.g., Agilent 7890B) with a split/splitless injector, coupled to both an FID and an MS detector (a splitter can be used, or separate runs performed).

-

Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

-

Reagents: GC-grade or higher purity Dichloromethane (DCM) or Ethyl Acetate.

-

Carrier Gas: Helium, 99.999% purity.

-

Reference Standard: Ethyl 5-(4-ethylphenyl)-5-oxovalerate, >98% purity.

Detailed Experimental Protocol

3.3.1 Preparation of Solutions

-

Diluent: Dichloromethane (DCM).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with DCM.

-

Sample Solution (100 µg/mL): Prepare a sample solution with a nominal concentration of 100 µg/mL in DCM.

3.3.2 GC Operating Parameters

| Parameter | Condition |

| Inlet | Split/Splitless, operated in Split mode |

| Inlet Temperature | 250 °C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |

| FID Detector | Temperature: 300 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup (N₂): 25 mL/min |

| MS Detector | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 40-450 amu, Ionization Mode: EI |

GC Workflow Diagram

Caption: GC-FID/MS analysis workflow from preparation to data analysis.

Data Analysis and Interpretation

-

Quantitative Analysis (FID): Purity is typically determined using the area percent method from the FID chromatogram, assuming all components have a similar response factor. For higher accuracy, a relative response factor can be determined using standards of known impurities.

-

Qualitative Analysis (MS): The mass spectrum of the eluting peak should be compared to a reference spectrum of the standard or to a library (e.g., NIST) for definitive identification. The fragmentation pattern can provide structural confirmation.

Conclusion

The HPLC-UV and GC-FID/MS methods presented here are robust, reliable, and fit for their intended purposes in the analysis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate. The HPLC method is superior for routine quality control, offering high throughput for purity and assay determination. The GC method provides an excellent orthogonal technique, ideal for analyzing volatile impurities and providing unequivocal structural confirmation through mass spectrometry. Adherence to the detailed protocols and system suitability criteria will ensure high-quality, reproducible results for researchers and industry professionals.

References

- Agilent Technologies. (n.d.). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX.

-

O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]

-

LCGC International. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Available at: [Link]

-

Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(3), 547-551. Available at: [Link]

-

SGE Analytical Science. (n.d.). Considerations for Instrumentation and Column Selection GC Method Development. Available at: [Link]

-

PharmaCores. (2025). HPLC Method development: an overview. Available at: [Link]

-

Al-Mari, H. (2018). Analysis of Essential Oils Using GC- FID And GC-MS. IntechOpen. Available at: [Link]

-

Marsili, R., & Miller, N. (2000). Development of a Headspace Gas Chromatographic–Mass Spectrometric Method for Determining Methyl-Ketones and Secondary Alcohols in Blue Cheese. Journal of Chromatographic Science, 38(7), 307-312. Available at: [Link]

-

Yasuhara, A., & Shibamoto, T. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of High Resolution Chromatography, 23(3), 227-231. Available at: [Link]

-

Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Packaging and Shelf Life, 25, 100524. Available at: [Link]

-

Agilent Technologies. (2008). Analysis of sweeteners in food and beverages with the Agilent 1120 Compact LC system. Available at: [Link]

-

K. K., & Ramisetti, N. R. (2021). Gas Chromatography-Head Space-Flame Ionization Sensor based assessment of four residuary solvents in rivaroxaban bulk medication. Research Journal of Pharmacy and Technology, 14(10), 5341-5346. Available at: [Link]

-

Lôbo, I. P., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2269-2277. Available at: [Link]

-

Schepmann, D., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Journal of Chromatographic Science, 59(7), 629-637. Available at: [Link]

Sources

Using Ethyl 5-(4-ethylphenyl)-5-oxovalerate in pharmaceutical intermediate synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, purification, and downstream application of Ethyl 5-(4-ethylphenyl)-5-oxovalerate , a critical intermediate in the synthesis of lipophilic aryl-alkyl scaffolds used in OXE-R antagonists (anti-inflammatory) and HDAC inhibitors .

Introduction & Chemical Profile[1][2][3][4][5]

Ethyl 5-(4-ethylphenyl)-5-oxovalerate is a keto-ester building block belonging to the class of

This scaffold is a privileged motif in drug discovery, serving as a precursor for:

-

OXE-R Antagonists: Analogs of this compound (e.g., the 4-hexyl variant) act as antagonists for the 5-oxo-ETE receptor, a target for eosinophilic inflammation and asthma [1].

-

HDAC Inhibitors: The carbon chain provides the optimal linker length (approx. 5-7 Å) required to bridge the hydrophobic cap (aryl group) and the zinc-binding domain in Histone Deacetylase inhibitors.

- -Aryl Fatty Acid Mimetics: Through carbonyl reduction, this intermediate yields 5-(4-ethylphenyl)valeric acid derivatives, used to probe lipophilic binding pockets in metabolic enzymes.

Chemical Structure Analysis

-

Moiety A (Aryl Cap): 4-Ethylphenyl group.[1] Provides hydrophobic interaction and steric bulk. The para-substitution is critical for binding efficacy in most targets.

-

Moiety B (Linker): 5-oxovalerate chain.[2] The C5 ketone offers a handle for further functionalization (reduction to methylene, conversion to oxime/hydrazone, or Grignard addition).

-

Moiety C (Terminal Ester): Ethyl ester. Serves as a protected carboxylic acid, ready for hydrolysis, amidation, or reduction to an alcohol.

Mechanistic Insights & Synthetic Utility

The utility of this compound lies in its ability to undergo divergent synthesis . The presence of both a ketone and an ester allows for selective manipulation.

Key Reaction Pathways

-

Regioselective Friedel-Crafts Acylation: The synthesis relies on the acylation of ethylbenzene. The ethyl group is an ortho/para director. Due to the steric hindrance of the glutaric anhydride electrophile, the para isomer is favored (>90%), but strict temperature control is required to minimize isomerization or poly-acylation.

-

Wolff-Kishner vs. Clemmensen Reduction: To generate the saturated linker (common in HDAC inhibitors), Wolff-Kishner is preferred for this substrate to avoid ester hydrolysis (which occurs in acidic Clemmensen conditions), although the ester may need re-formation post-reaction. Alternatively, catalytic hydrogenation (

) or silane reduction (

Protocol 1: Synthesis of the Core Intermediate

Objective: Synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate via Friedel-Crafts Acylation and Esterification.

Reagents & Equipment[8]

-

Reactants: Ethylbenzene (purity >99%), Glutaric Anhydride, Aluminum Chloride (

, anhydrous). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for lower toxicity, though DCE allows higher reflux temperatures.

-

Catalyst:

(catalytic) for esterification. -

Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (

) line, HPLC system.

Step-by-Step Methodology

Stage A: Friedel-Crafts Acylation

-

Setup: Flame-dry a 500 mL 3-neck flask and purge with

. Add Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous DCM (150 mL). -

Activation: Cool the suspension to 0°C. Add

(28.0 g, 210 mmol) portion-wise over 20 minutes. Caution: Exothermic. HCl gas evolution. Stir for 30 mins until a homogeneous complex forms. -

Addition: Add Ethylbenzene (10.6 g, 100 mmol) dropwise over 45 minutes, maintaining internal temperature <5°C to maximize para-selectivity.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC (Target: Disappearance of ethylbenzene).

-

Quench: Pour the reaction mixture slowly into a stirred mixture of ice (200 g) and conc. HCl (20 mL). Separate the organic layer.[3]

-

Isolation: Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

, and concentrate to yield the crude acid: 5-(4-ethylphenyl)-5-oxovaleric acid .

Stage B: Esterification

-

Reflux: Dissolve the crude acid in absolute Ethanol (100 mL). Add conc.

(1 mL). -

Reaction: Reflux for 6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Concentrate ethanol. Dilute residue with Ethyl Acetate (100 mL), wash with saturated

(to remove unreacted acid) and brine. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate Ethyl 5-(4-ethylphenyl)-5-oxovalerate as a pale yellow oil.

Protocol 2: Downstream Application (Linker Saturation)

Objective: Selective reduction of the ketone to a methylene group to generate Ethyl 5-(4-ethylphenyl)valerate , a precursor for lipophilic enzyme inhibitors.

Rationale

Direct reduction using standard

Methodology (Silane Reduction)

-

Dissolution: In a 100 mL flask, dissolve Ethyl 5-(4-ethylphenyl)-5-oxovalerate (2.48 g, 10 mmol) in Trifluoroacetic acid (TFA) (15 mL).

-

Addition: Add Triethylsilane (

) (3.5 g, 30 mmol) dropwise at 0°C. -

Reaction: Stir at RT for 12 hours. The ketone is first protonated, then reduced to the alcohol, and finally deoxygenated to the methylene via the carbocation intermediate.

-

Workup: Quench by careful addition of saturated

(gas evolution!). Extract with DCM. -

Result: Yields the saturated ester, preserving the terminal ethyl ester for subsequent conversion to a hydroxamic acid (for HDAC inhibition) or carboxylic acid (for receptor antagonism).

Visualizations

Reaction Pathway & Logic

Caption: Synthetic workflow from raw materials to the target ester and downstream pharmaceutical applications.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Molecular Formula | ||

| Molecular Weight | 248.32 g/mol | |

| Regioselectivity | >92% para-isomer | Controlled by temperature (<5°C) |

| Typical Yield (Step 1) | 75–80% | Acid intermediate |

| Typical Yield (Step 2) | 85–90% | Ethyl ester |

| Appearance | Pale yellow viscous oil | |

| Boiling Point | ~180°C (at 0.5 mmHg) | Estimated based on homologs |

Safety & Handling

-

Aluminum Chloride: Highly corrosive and water-reactive. Handle in a fume hood under inert atmosphere.

-

Glutaric Anhydride: Irritant.[4] Avoid inhalation.

-

Ethylbenzene: Flammable liquid.[4]

-

Waste Disposal: Quenched aluminum chloride waste contains acidic aluminum salts; neutralize before disposal.

References

-

ChemGuide. (2023). The Friedel-Crafts Acylation of Benzene. Retrieved February 19, 2026, from [Link]

Sources

Derivatization of Ethyl 5-(4-ethylphenyl)-5-oxovalerate for further reactions

[1]

Executive Summary

Ethyl 5-(4-ethylphenyl)-5-oxovalerate (CAS: Analogous to 138247-14-0 series) is a versatile

This guide details three core derivatization protocols:

-

Heterocyclization: Synthesis of pharmacologically active 1,2-diazepines.

-

Reductive Cyclization: Accessing

-lactones via stereoselective ketone reduction. -

Exhaustive Reduction: Generating

-aryl aliphatic acids/alcohols for linker chemistry.

Structural Analysis & Reactivity Profile[1][2]

The molecule features two electrophilic centers with distinct reactivity profiles, allowing for chemoselective transformations.

-

Site A (C5-Ketone): A benzylic ketone deactivated by the electron-donating ethyl group on the phenyl ring. It is the primary site for nucleophilic attack by hydrazines and hydride reducing agents.

-

Site B (C1-Ester): An ethyl ester susceptible to hydrolysis, amidation, or nucleophilic attack after the ketone has reacted (e.g., in cyclization events).

-

Linker (C2-C4): A flexible propylene chain that dictates the formation of 7-membered rings (diazepines) or 6-membered rings (lactones/pyrans) depending on the nucleophile.

Master Derivatization Pathway

Figure 1: Strategic derivatization pathways for Ethyl 5-(4-ethylphenyl)-5-oxovalerate.

Protocol 1: Synthesis of 1,2-Diazepinones (Heterocyclization)

The reaction with hydrazine is the most high-value transformation for this scaffold. While

Mechanism

The reaction proceeds via an initial attack of hydrazine on the ketone to form a hydrazone intermediate, followed by intramolecular nucleophilic attack of the terminal amino group on the ester carbonyl.

Experimental Protocol

Reagents:

-

Substrate: 1.0 eq (e.g., 10 mmol)

-

Hydrazine monohydrate (64-80%): 2.5 eq

-

Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

-

Catalyst: Glacial Acetic Acid (0.5 eq)

Step-by-Step:

-

Dissolution: Dissolve 2.62 g (10 mmol) of Ethyl 5-(4-ethylphenyl)-5-oxovalerate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.3 mL of glacial acetic acid, followed by dropwise addition of 1.25 mL hydrazine hydrate.

-

Reflux: Heat the mixture to reflux (78°C) with stirring for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf amide spot.

-

Workup: Cool the reaction mixture to room temperature.

-

Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol and diethyl ether.

-

Scenario B (No precipitate): Concentrate the solvent under reduced pressure to 20% volume. Pour into ice-water (50 mL) and stir to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Yield Expectation: 75–85% Validation: 1H NMR should show the disappearance of the ethyl ester quartet/triplet and the appearance of a broad NH singlet (~8-10 ppm) and the diazepine ring methylene protons.

Protocol 2: Reductive Cyclization to -Lactones[1]

Reduction of the C5 ketone to a secondary alcohol creates a hydroxy-ester intermediate that spontaneously (or with acid catalysis) cyclizes to form a 6-membered

Experimental Protocol

Reagents:

-

Substrate: 1.0 eq

-

Sodium Borohydride (NaBH4): 1.5 eq

-

Solvent: Methanol/THF (1:1)

-

Quench: 1N HCl

Step-by-Step:

-

Cooling: Dissolve substrate in MeOH/THF at 0°C.

-